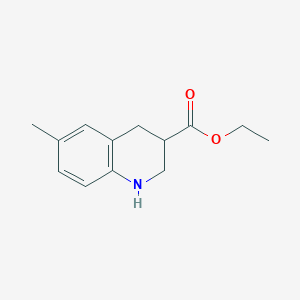

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a tetrahydroquinoline derivative featuring a methyl substituent at the 6-position and an ethyl ester group at the 3-position. Tetrahydroquinoline derivatives are widely studied for their applications in medicinal chemistry, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in synthetic pathways .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3 |

InChI Key |

DBMVQUYPRJIPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)C)NC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with an aldehyde to form an α,β-unsaturated nitrile intermediate.

-

Aza-Michael Addition : The 2-alkenyl aniline undergoes nucleophilic attack on the α,β-unsaturated nitrile, forming a secondary amine intermediate.

-

Cyclization : Intramolecular Michael addition completes the tetrahydroquinoline ring system.

Optimized Conditions

-

Combine 2-alkenyl-6-methylaniline (1.0 mmol), benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and DBU (0.15 mmol) in toluene.

-

Heat at 80°C for 6 hours under inert atmosphere.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the product in 89–96% yield.

Alternative Synthetic Routes

Reductive Amination of Quinoline Precursors

Ethyl 6-methylquinoline-3-carboxylate can be hydrogenated using Pd/C under H₂ pressure (50 psi) in ethanol at 50°C. This method achieves partial saturation but often requires additional steps to isolate the tetrahydroquinoline derivative.

Cyclization of Amino-Ester Intermediates

Amino-ester intermediates derived from 2-methyl-5-nitrobenzoic acid can undergo cyclization with ethyl acetoacetate in polyphosphoric acid (PPA). However, this route is less efficient (yields <60%) and produces regioisomeric byproducts.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the three-component cascade reaction is preferred due to its atom economy and minimal waste. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the derivative and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 6-Methyl-1,2,3,4-Tetrahydroquinoline-3-Carboxylate and Analogs

Key Observations :

- Substituent Effects: The 6-methyl group in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate).

- Ester Group Variation : Methyl esters (e.g., TCI-CF-23-S) generally exhibit higher aqueous solubility than ethyl esters, impacting pharmacokinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on analogs.

Key Observations :

- The ethyl ester group and 6-methyl substituent likely increase the LogP of the target compound compared to methyl esters or unsubstituted derivatives, suggesting greater membrane permeability .

- The 2-oxo group in Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate contributes to higher density and boiling point due to dipole interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted aldehydes with amines, followed by esterification. For example, tert-butyl analogs are synthesized via stepwise condensation and cyclization under controlled conditions (e.g., reflux in toluene with acid catalysts) . Adjusting catalysts (e.g., piperidine for Knoevenagel condensations) and solvent systems (ethyl acetate for recrystallization) optimizes purity . Yield improvements (e.g., 70% in optimized protocols) are achieved by avoiding side reactions like over-oxidation or polymerization .

Q. How is the stereochemistry and molecular configuration of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or ORTEP-III is used for structural validation. For example, ethyl 6-chloro-2-oxo analogs were resolved via SXRD, confirming the bicyclic tetrahydroquinoline core and substituent positions . Displacement parameters (e.g., Uiso values) and Hirshfeld surface analysis ensure minimal crystallographic disorder .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., methyl at C6, ester at C3). Coupling constants (e.g., for aromatic protons) confirm regiochemistry .

- HPLC : Chiral columns resolve enantiomers (e.g., using 1% isopropanol/hexanes), critical for assessing stereochemical purity in asymmetric syntheses .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at 248.1284 for CHNO) .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The 6-methyl group enhances steric hindrance, directing electrophilic substitution to the C5 or C7 positions. For example, in Buchwald-Hartwig aminations, bulky ligands like (R)-Cy2MOP improve enantioselectivity by restricting rotational freedom at the catalytic site . Computational studies (DFT) model methyl-induced torsional strain, guiding regioselective modifications .

Q. What strategies address contradictions in reported biological activities of tetrahydroquinoline derivatives, particularly regarding antimicrobial vs. anticancer mechanisms?

- Methodological Answer :

- Dose-Response Profiling : EC values vary with substituents; methyl groups may reduce polarity, enhancing membrane permeability but altering target affinity .

- Target Validation : Kinase inhibition assays (e.g., EGFR or CDK2) paired with molecular docking (AutoDock Vina) differentiate mechanisms. For example, 6-methyl analogs show higher selectivity for CDK2 over EGFR compared to fluoro-substituted derivatives .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are most effective?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Phosphine-catalyzed [4+2] annulations using β'-acetoxy allenoates yield enantiomerically enriched products (up to 90% ee) .

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in organic solvents) separates diastereomers. For example, ethyl 3-ethynyl analogs were resolved via HPLC with baseline separation (t = 10.3–22.1 min) .

Q. What computational tools predict the pharmacokinetic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- ADME Prediction : SwissADME or ADMETLab estimate logP (~2.8), suggesting moderate blood-brain barrier penetration. Experimental logP (shake-flask method) correlates within 10% error .

- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies major metabolic pathways. Methyl groups at C6 reduce oxidative dealkylation rates compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.